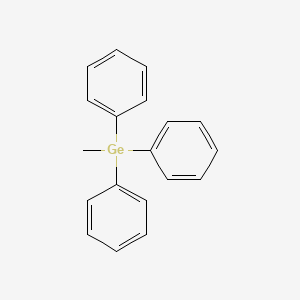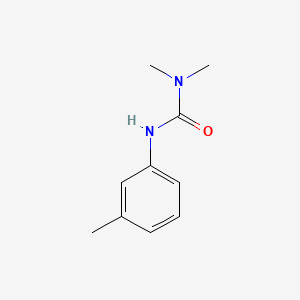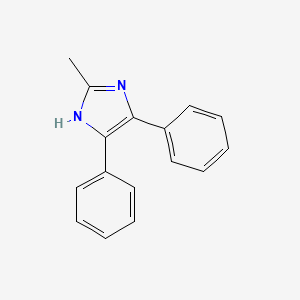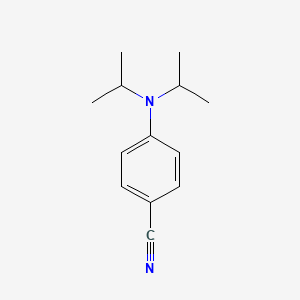
1,1,3,3-Tetramethyl propane-1,1,3,3-tetracarboxylate
Vue d'ensemble
Description
1,1,3,3-Propanetetracarboxylic acid, tetramethyl ester is a chemical compound . It contains a total of 34 bonds, including 18 non-H bonds, 4 multiple bonds, 10 rotatable bonds, 4 double bonds, and 4 aliphatic esters .
Molecular Structure Analysis
The molecular structure of 1,1,3,3-Propanetetracarboxylic acid, tetramethyl ester consists of 34 bonds in total. These include 18 non-H bonds, 4 multiple bonds, 10 rotatable bonds, 4 double bonds, and 4 aliphatic esters .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1,3,3-Propanetetracarboxylic acid, tetramethyl ester include a molecular weight of 408.4 g/mol. It has 0 hydrogen bond donors, 8 hydrogen bond acceptors, and 15 rotatable bonds. Its exact mass and monoisotopic mass are 408.17841785 g/mol. It has a topological polar surface area of 105 Ų, a heavy atom count of 29, and a complexity of 477 .Applications De Recherche Scientifique
Synthetic Complex Esters as Automotive Gear Lubricants
Complex esters synthesized from polyols (like 2,2-dimethyl-1,3-propane diol) and di-carboxylic acids have shown potential as automotive gear lubricants. These esters exhibit compatibility with extreme pressure additives and are biodegradable (Nagendramma & Kaul, 2008).
Ester Crosslinking in Cotton Fabric
Ester crosslinking by polycarboxylic acids like 1,2,3,4-butanetetracarboxylic acid (BTCA) is used for nonformaldehyde durable press finishing in cotton textiles. The ester crosslinks formed on cotton with BTCA are crucial for achieving high levels of smooth fabric appearance (Yang & Wang, 2000).
Ecofriendly and Biodegradable Esters for Fire Resistance and Lubrication
Biodegradable esters have been synthesized using polyols and carboxylic acids, showing potential as base stocks for fire-resistant hydraulic fluids. These esters compared favorably with VG-22 grade fire-resistant fluids (Nagendramma, Kaul, & Bisht, 2010).
Catalysis in Chemical Synthesis
Sulfuric acid esters have been used as recyclable catalysts in various chemical synthesis processes, including the condensation reaction of aromatic aldehydes with 3-methyl-l-phenyl-5-pyrazolone (Tayebi et al., 2011).
Polymerization Reactions
Esters of arylboronic acids with 2,2-dimethylpropan-1,3-diol have been catalytically treated to produce benzoic acid derivatives, useful in various functionalized aryl- and alkenyl-carboxylic acids preparations (Ukai et al., 2006).
Electropolymerization of Ester Compounds
The ester of 2-(3-thienyl)ethanol with 3-thienylacetic acid has been synthesized and electropolymerized, leading to the formation of highly cross-linked, insoluble polymers (Dass et al., 2006).
Mécanisme D'action
Target of Action
It is known that the compound undergoes electrochemical cyclization in the presence of salts of hydrogen halides .
Mode of Action
The compound interacts with its targets through a process known as electrochemical cyclization . This process involves the transformation of the compound in the presence of a catalyst carrier such as NaI .
Biochemical Pathways
The electrochemical cyclization of the compound results in the formation of tetramethyl cyclopropane-1,1,2,2-tetracarboxylate . This process is influenced by the presence of other salts such as NaBr and LiCl, which can lead to the formation of other compounds .
Result of Action
The result of the compound’s action is the formation of tetramethyl cyclopropane-1,1,2,2-tetracarboxylate with a yield of up to 98% . This indicates a high efficiency of the electrochemical cyclization process .
Action Environment
The action of 1,1,3,3-Propanetetracarboxylic acid, tetramethyl ester is influenced by environmental factors such as the presence of catalyst carriers and other salts . For instance, the presence of NaI facilitates the cyclization process, while the presence of NaBr and LiCl leads to the formation of other compounds .
Propriétés
IUPAC Name |
tetramethyl propane-1,1,3,3-tetracarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O8/c1-16-8(12)6(9(13)17-2)5-7(10(14)18-3)11(15)19-4/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYCWIYUCSOMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(C(=O)OC)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367432 | |
| Record name | 1,1,3,3-Propanetetracarboxylic acid, tetramethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28781-92-2 | |
| Record name | 1,1,3,3-Propanetetracarboxylic acid, tetramethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





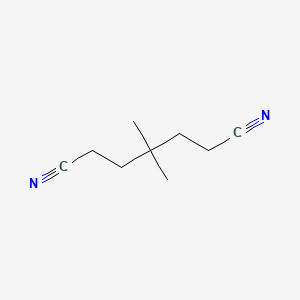
![2-[(Prop-2-yn-1-yl)amino]ethan-1-ol](/img/structure/B3050720.png)

![Carbamic acid, [(2S)-2-hydroxy-2-phenylethyl]-, 1,1-dimethylethyl ester](/img/structure/B3050725.png)

